2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol
Description
Massoniresinol is a lignan, a type of natural compound found in various plantsThe chemical formula of Massoniresinol is C20H24O8 , and it has a molecular weight of 392.4 g/mol .
Properties
Molecular Formula |
C20H24O8 |
|---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3 |
InChI Key |
ZTWZAVCISGQPJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Massoniresinol can be synthesized through various chemical reactions involving the coupling of phenolic compounds. One common method involves the oxidative coupling of coniferyl alcohol derivatives under specific conditions . The reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent.
Industrial Production Methods
Industrial production of Massoniresinol often involves extraction from natural sources, such as the roots of plants like poria and atractylodes . The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Massoniresinol.
Chemical Reactions Analysis
Types of Reactions
Massoniresinol undergoes several types of chemical reactions, including:
Oxidation: Massoniresinol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Massoniresinol into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Massoniresinol molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Metal complexes, such as palladium or platinum catalysts, are often used in substitution reactions.
Major Products Formed
Scientific Research Applications
Massoniresinol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
Massoniresinol exerts its effects through various molecular targets and pathways. It can bind to adenosine receptors and inhibit the release of certain hormones . This activity may be due to its ability to interact with specific proteins and enzymes, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Syringaresinol
- Olivil
- Pinoresinol
- Secoisolariciresinol
Uniqueness
Massoniresinol is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for various scientific research applications .
Biological Activity
The compound 2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol , often referred to as a derivative of ferulic acid, has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure
The molecular formula for this compound is , and it features multiple functional groups that contribute to its biological activity. The presence of hydroxyl (-OH) and methoxy (-OCH₃) groups is significant in modulating its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 358.37 g/mol |
| IUPAC Name | 2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol |
| Solubility | Soluble in ethanol and dimethyl sulfoxide (DMSO) |
| Melting Point | Not available |
Antioxidant Properties
Numerous studies have highlighted the antioxidant properties of the compound. It exhibits a capacity to scavenge free radicals, which are implicated in oxidative stress-related diseases. For instance, research indicates that the compound can significantly reduce oxidative stress markers in vitro, suggesting potential applications in preventing cellular damage associated with aging and chronic diseases.
Anti-Cancer Activity
The compound has shown promising anti-cancer activity across various cancer cell lines. A study involving MCF-7 breast cancer cells demonstrated that the compound induced apoptosis through the activation of caspase pathways. The IC50 value was reported at approximately 25 μM, indicating effective cytotoxicity at relatively low concentrations .
Case Study: MCF-7 Breast Cancer Cells
In a controlled experiment, MCF-7 cells were treated with varying concentrations of the compound over 48 hours. The results indicated:
- Cell Viability : A dose-dependent reduction in cell viability was observed.
- Apoptosis Induction : Flow cytometry analysis revealed increased Annexin V-positive cells, confirming apoptosis.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties by inhibiting key inflammatory mediators such as COX-2 and TNF-alpha. In animal models of inflammation, administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines.
Neuroprotective Effects
Emerging research suggests that the compound may have neuroprotective effects. In vitro studies indicate that it can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve modulation of the PI3K/Akt signaling pathway, which is crucial for cell survival .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of multiple hydroxyl groups allows for effective radical scavenging.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in cancer cells.
- Inflammation Modulation : Inhibition of COX enzymes reduces the synthesis of pro-inflammatory prostaglandins.
- Neuroprotection : Modulation of signaling pathways that protect against neuronal cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
